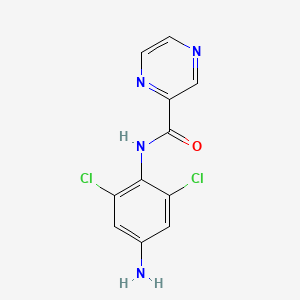

N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4O/c12-7-3-6(14)4-8(13)10(7)17-11(18)9-5-15-1-2-16-9/h1-5H,14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTIXAFOBHHHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=C(C=C(C=C2Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide typically involves the reaction of 4-amino-2,6-dichlorophenylamine with pyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multicomponent reactions, which are advantageous for constructing complex molecular frameworks efficiently. These reactions allow for the incorporation of various functional groups that can enhance biological activity.

Key Synthetic Routes

- Multicomponent Reactions : The compound can be synthesized through the Ugi reaction or other multicomponent strategies, which facilitate the formation of multiple bonds in a single step. This method is particularly useful in generating libraries of compounds for screening against biological targets .

- Bioisosteric Modifications : The application of bioisosteres in the design of this compound allows for modifications that can improve potency and selectivity while reducing toxicity. For instance, substituting certain functional groups can lead to enhanced interactions with biological targets .

Biological Activities

Research indicates that 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapies. Its structural similarity to known anticancer agents supports this potential .

- Antimicrobial Properties : There is evidence indicating that derivatives of this compound exhibit antimicrobial activity against various pathogens. This suggests its utility in developing new antibiotics or antifungal agents .

- Neurotropic Effects : Some studies have highlighted the neurotropic effects of related compounds, indicating potential applications in treating neurological disorders .

Case Study 1: Antitumor Efficacy

A study focusing on the antitumor efficacy of pyrido[1,2-a]benzimidazole derivatives demonstrated that compounds similar to 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile showed significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

In another research project, derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the core structure enhanced their antimicrobial activity significantly compared to standard antibiotics .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Effective against pathogens | |

| Neurotropic | Potential therapeutic effects |

Table 2: Synthetic Routes Overview

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen-Substituted Analogues

- N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine: Replacing the carboxamide with an amine group and substituting the amino group with bromine increases the dihedral angle between aromatic rings to 75.5° (vs. planar systems in carboxamides) and reduces the bridging C–N–C angle to 122.5°. This distortion arises from steric and electronic effects of bromine, weakening hydrogen-bonding networks critical for crystal packing .

- N-(4-chlorophenyl)pyrazine-2-carboxamide: The absence of the 2,6-dichloro and 4-amino substituents reduces steric hindrance, resulting in higher planarity and stronger π-π stacking interactions. This structural simplicity correlates with improved antimycobacterial activity (MIC <6.25 µg/mL) compared to more substituted analogues .

Alkylamino-Substituted Derivatives

Compounds such as N-(5-chloro-2-hydroxyphenyl)-5-(alkylamino)pyrazine-2-carboxamides (e.g., 7b–7f) feature alkyl chains on the pyrazine ring. These chains increase lipophilicity (LogP values range from ~2.5 to 5.0), enhancing membrane permeability. However, longer alkyl chains (e.g., octyl in 7f) reduce melting points (239.7–242.4°C) compared to shorter chains (e.g., butyl in 7b: 257.9–262.1°C), reflecting weakened crystalline lattice forces .

Antimycobacterial Activity

The amino group in the target compound may enhance solubility and hydrogen-bonding capacity but could reduce membrane permeability compared to lipophilic substituents like CF₃ or Br. This trade-off highlights the need for balanced hydrophilicity-lipophilicity in antimycobacterial agents .

Enzyme Inhibition

- Carbonic Anhydrase-II (hCA-II) Inhibition: Analogues like 2-benzylpyrazine derivatives exhibit potent hCA-II inhibition (IC₅₀ <50 nM) by mimicking sulfonamide interactions. The target compound’s amino group may act as a weak zinc-binding ligand, but its efficacy remains untested .

Biological Activity

N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group and two chlorine atoms on the phenyl moiety. Its molecular formula is C10H8Cl2N4O, and it exhibits a molecular weight of 253.1 g/mol. The presence of the carboxamide group enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and interfere with cellular signaling pathways, leading to its observed effects:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Inhibition of AP-1 : Research indicates that it can act as an inhibitor of the AP-1 transcription factor, which is involved in regulating gene expression related to cell proliferation and survival .

Antimicrobial Properties

This compound has been investigated for its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Significant inhibition | |

| Staphylococcus aureus | Moderate activity | |

| Escherichia coli | Minimal inhibition |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were evaluated through COX inhibition assays:

Case Studies and Research Findings

- Tuberculosis Treatment : A study highlighted the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. In vitro assays showed that it significantly reduced bacterial viability at concentrations as low as 0.5 µg/mL .

- Inflammation Models : In animal models of inflammation (carrageenan-induced paw edema), treatment with this compound resulted in a marked reduction in edema compared to controls . The mechanism was linked to decreased COX-2 expression.

- Cell Proliferation Studies : In cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation by downregulating AP-1 activity. This suggests potential applications in oncology for targeting hyperproliferative diseases .

Q & A

Q. What are the optimal synthetic routes for N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting pyrazine-2-carboxylic acid derivatives with 4-amino-2,6-dichloroaniline under reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acid. Reaction parameters (temperature, solvent, stoichiometry) must be optimized to improve yield and purity. Post-synthesis purification often employs column chromatography or recrystallization in solvent systems like ethyl acetate/petroleum ether .

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard for structural validation. For example, related pyrazine-carboxamide derivatives (e.g., N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine) were crystallized and analyzed using SHELX software. Key parameters include unit cell dimensions (e.g., monoclinic P21/c space group), bond angles, and hydrogen-bonding networks. Structural data (e.g., dihedral angles between aromatic rings) provide insights into conformational stability .

Q. What in vitro assays are used to evaluate its biological activity?

Antimycobacterial activity is assessed via minimum inhibitory concentration (MIC) assays against strains like Mycobacterium tuberculosis H37Rv. Cytotoxicity (CC50) is measured in mammalian cell lines (e.g., Vero cells) to calculate selectivity indices (SI = CC50/MIC). Compounds with SI >10 advance to in vivo testing. Parallel in silico docking (e.g., targeting mycolic acid cyclopropane synthase CmaA2) helps prioritize candidates .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of halogen-substituted pyrazine-carboxamides?

Heavy atoms (e.g., Cl, Br) introduce electron density artifacts, complicating refinement. High-resolution data (≤1.0 Å) and software like SHELXL are critical. Displacement parameters for halogen atoms may require anisotropic refinement. Weak hydrogen bonds (N–H⋯N, ~2.2 Å) and π-π stacking interactions (3.6–3.7 Å) must be accurately modeled to resolve supramolecular motifs .

Q. How can in silico modeling predict binding modes to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess interactions with targets like hCA-II or CmaA2. Ligand preparation includes protonation state optimization (pH 7.4) and conformational sampling. Key residues (e.g., His64 in hCA-II) are analyzed for hydrogen bonding and hydrophobic contacts. Free energy calculations (MM-GBSA) validate binding affinities .

Q. What role does this compound play in coordination chemistry?

The pyrazine-carboxamide moiety acts as a tridentate ligand, coordinating metals (e.g., Cu(II), Co(III)) via pyrazine-N, amide-O, and pyridyl-N atoms. Such complexes exhibit unique magnetic and catalytic properties. Structural variations (e.g., substituents on the phenyl ring) tune ligand field strength and geometry (octahedral vs. square planar) .

Q. How do structural modifications impact antitubercular activity?

Substituent effects were studied in nitro- and trifluoromethyl-derivatives. Electron-withdrawing groups (e.g., -NO2) enhance activity by increasing electrophilicity and membrane penetration. Positional isomerism (para vs. meta) affects target engagement, as seen in MIC shifts from 32 μg/mL (active) to >128 μg/mL (inactive) .

Q. What strategies improve yield in gram-scale synthesis?

Optimize solvent systems (e.g., ethanol/H2SO4 for cyclization) and catalyst loading. Continuous flow reactors reduce side reactions. Purification via silica gel chromatography with gradient elution (ethyl acetate:petroleum ether, 10–30%) achieves >90% purity. Process analytical technology (PAT) monitors reaction progress in real time .

Q. How is selectivity against off-target enzymes assessed?

Selectivity is evaluated using enzyme panels (e.g., carbonic anhydrase isoforms I, II, IX). Radioligand binding assays (e.g., for dopamine receptors) quantify IC50 ratios (D3R/D2R). Toxicity profiling in hepatocyte models (e.g., CYP450 inhibition) and genotoxicity assays (Ames test) further validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.